
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea, also known as DEPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. DEPPU is a urea derivative that is structurally similar to other compounds used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of histone deacetylases and cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects in animal models. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to induce apoptosis and block the cell cycle in cancer cells. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its potential as a therapeutic agent for various diseases. 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have promising results in animal models of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. Another direction is to study the pharmacokinetics and pharmacodynamics of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in animal models to determine the optimal dosing and administration route. Additionally, more research is needed to evaluate the safety and efficacy of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in clinical trials. Finally, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea could be used as a lead compound for the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea involves the reaction of 1-pentanoylpiperidine with diethylcarbamoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Aplicaciones Científicas De Investigación
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propiedades
IUPAC Name |
1,1-diethyl-3-(1-pentanoylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-4-7-8-14(19)18-11-9-13(10-12-18)16-15(20)17(5-2)6-3/h13H,4-12H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJKFDUTLNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)NC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

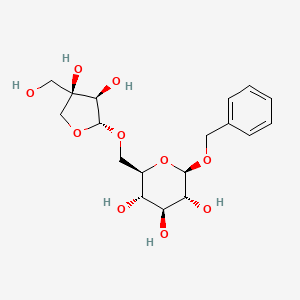
![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)
![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)
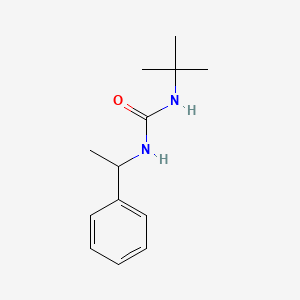
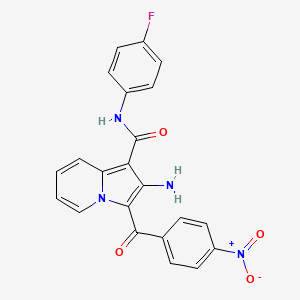
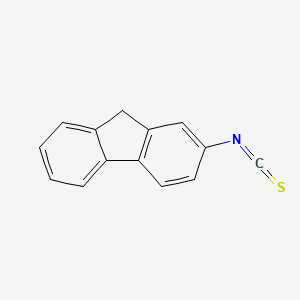
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

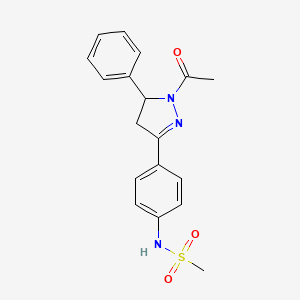
![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)
![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)